Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Description

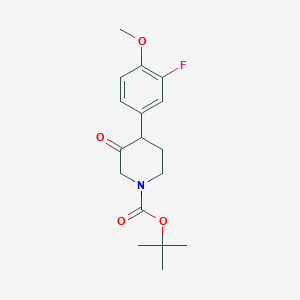

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a ketone at the 3-position, and a substituted aromatic ring (3-fluoro-4-methoxyphenyl) at the 4-position of the piperidine ring. This structure is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system (CNS) disorders or kinase inhibition due to its conformational flexibility and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C17H22FNO4 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-8-7-12(14(20)10-19)11-5-6-15(22-4)13(18)9-11/h5-6,9,12H,7-8,10H2,1-4H3 |

InChI Key |

BRRUYFQGDJKQTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.

Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluoro-methoxyphenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.

Formation of the Ketone Functional Group: The ketone group can be introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro-methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-methoxyphenyl group can interact with hydrophobic pockets in proteins, while the ketone and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several piperidine- and phenyl-substituted derivatives. Key comparisons include:

Key Observations :

- Electron-Donating vs.

- Steric Effects : Methyl or trifluoromethyl groups (e.g., in CAS 1354951-71-5) introduce steric bulk, affecting conformational flexibility and synthetic accessibility .

Physical and Spectroscopic Properties

- Molecular Weight : Estimated to be ~335 g/mol (based on analogs like CAS 1354951-71-5, MW 307.36) .

- Spectroscopy: NMR and LCMS data for related compounds (e.g., tert-butyl 4-[(cyclopropylcarbonyl)amino]-3-oxopiperidine-1-carboxylate) show characteristic peaks for the tert-butyl group (δ ~1.4 ppm in $^1$H NMR) and ketone carbonyl (~1700 cm$^{-1}$ in IR) .

Biological Activity

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a methoxy-substituted fluorophenyl moiety. The unique combination of these functional groups contributes to its biological activity, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 279.31 g/mol

The presence of the fluorine atom and the methoxy group enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features allow it to engage in specific interactions such as:

- Hydrophobic Interactions : The fluoro-methoxyphenyl group can fit into hydrophobic pockets of proteins.

- Hydrogen Bonding : The ketone and ester groups can form hydrogen bonds with amino acid residues in target proteins.

These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits potential as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cancer progression or inflammatory pathways, making it a candidate for anti-cancer or anti-inflammatory therapies.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects could be due to its ability to interfere with signaling pathways associated with pain and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Structure | Lacks methoxy substitution; simpler structure |

| Tert-butyl 4-acetyl-3-oxopiperidine-1-carboxylate | Structure | Contains an acetyl group instead of a methoxy group; different reactivity |

| Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate | Structure | Contains two fluorine atoms; enhanced lipophilicity |

This table highlights how the presence of specific functional groups influences the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited certain kinases involved in tumor growth, showing promise as an anti-cancer agent.

- IC values were reported in the low micromolar range, indicating strong inhibitory potential.

-

Anti-inflammatory Activity :

- In vitro assays showed that this compound reduced pro-inflammatory cytokine production in macrophages.

- Animal models indicated significant pain relief comparable to standard analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.